Mitochondrial Oxidative Phosphorylation: Ossamycin vs. Rutamycin (Oligomycin Family)
In a direct head-to-head comparison in rat liver mitochondria, ossamycin was found to be 2- to 4-fold less potent than rutamycin (a representative oligomycin) in inhibiting oxidative phosphorylation and related ATPase reactions. This quantitative difference is critical for selecting the appropriate inhibitor for dose-response studies [1].
| Evidence Dimension | Inhibition of mitochondrial oxidative phosphorylation and ATPase reactions |
|---|---|
| Target Compound Data | Relative potency: 1x |
| Comparator Or Baseline | Rutamycin (oligomycin family) |
| Quantified Difference | Rutamycin is 2- to 4-fold more potent than ossamycin on a weight basis; two to four times as much ossamycin is required for equivalent inhibition. |
| Conditions | Rat liver mitochondria; oxidative phosphorylation and ATPase reactions induced by various agents |
Why This Matters
Researchers requiring the most potent mitochondrial ATPase inhibitor should select rutamycin, while those needing a less potent tool for mechanistic dissection or specific selectivity profiles should procure ossamycin.
- [1] Walter P, Lardy HA, Johnson D. Antibiotics as Tools for Metabolic Studies: X. Inhibition of Phosphoryl Transfer Reactions in Mitochondria by Peliomycin, Ossamycin and Venturicidin. J Biol Chem. 1967;242(21):5014-5018. View Source
